molecular formula C8H8INO B12094581 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12094581
M. Wt: 261.06 g/mol
InChI Key: WIRLQIWPQRAVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. The presence of an iodine atom at the 7th position of the benzoxazine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

7-iodo-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8INO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2

InChI Key

WIRLQIWPQRAVMA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)I

Origin of Product

United States

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